molecular formula H3O4PSn+4 B577263 Phosphoric acid, tin(4+) salt CAS No. 15142-98-0

Phosphoric acid, tin(4+) salt

Cat. No.: B577263
CAS No.: 15142-98-0
M. Wt: 216.704
InChI Key: AGUITFDKURIPEN-UHFFFAOYSA-N
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Description

Phosphoric acid, tin(4+) salt, also known as stannic hydrogen phosphate or tin(IV) bis(hydrogen phosphate), is an inorganic compound with the molecular formula H₂O₈P₂Sn (anhydrous form) . Its monohydrate variant, H₃O₄P·½H₂O·½Sn, has been documented under CAS No. 19513-14-5 . The compound is recognized for its role in industrial applications, particularly in materials science and corrosion resistance. Structurally, it consists of tin(4+) cations bonded to hydrogen phosphate (HPO₄²⁻) anions, forming a stable ionic lattice. Key identifiers include CAS numbers 14532-00-4 (anhydrous) and 15142-98-0 (a related tin(4+) phosphate with the formula Sn₃(PO₄)₄) .

Properties

CAS No.

15142-98-0

Molecular Formula

H3O4PSn+4

Molecular Weight

216.704

IUPAC Name

phosphoric acid;tin(4+)

InChI

InChI=1S/H3O4P.Sn/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4

InChI Key

AGUITFDKURIPEN-UHFFFAOYSA-N

SMILES

OP(=O)(O)O.[Sn+4]

Synonyms

phosphoric acid, tin(4+) salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Stoichiometry

Compound Molecular Formula CAS Number Metal Oxidation State Key Structural Features
Phosphoric acid, tin(4+) salt H₂O₈P₂Sn (anhydrous) 14532-00-4 +4 Tin(IV) coordinated to HPO₄²⁻ anions
Tin(IV) phosphate Sn₃(PO₄)₄ 15142-98-0 +4 Three Sn⁴⁺ ions per four PO₄³⁻ groups
Tin(II) pyrophosphate Sn₂P₂O₇ 15578-51-5 +2 Tin(II) bonded to P₂O₇⁴⁻ pyrophosphate
Titanium(IV) phosphate Ti₃(PO₄)₄ 15578-51-5 +4 Ti⁴⁺ in a tetrahedral PO₄³⁻ framework
Beryllium hydrogen phosphate BeHPO₄ 35089-00-0 +2 Be²⁺ with HPO₄²⁻ in layered structure

Notes:

  • Tin(4+) salts exhibit higher thermal stability compared to tin(2+) derivatives due to the +4 oxidation state’s reduced redox activity .
  • Titanium(IV) phosphate shares a similar +4 metal charge but differs in cation size (Ti⁴⁺ ionic radius: 0.61 Å vs. Sn⁴⁺: 0.69 Å), influencing solubility and lattice energy .

Physical and Chemical Properties

Property This compound Tin(II) pyrophosphate Titanium(IV) phosphate Beryllium hydrogen phosphate
Solubility in water Insoluble Slightly soluble Insoluble Sparingly soluble
Thermal Stability High (>300°C) Moderate (~200°C) Very high (>500°C) Low (decomposes at ~150°C)
Acidity Weakly acidic (pH ~4–5) Neutral Neutral Weakly acidic
Applications Corrosion inhibition Catalysis Ion exchange Niche ceramic uses

Q & A

What experimental methods are recommended for synthesizing tin(4+) phosphate compounds, and how can stoichiometric control be achieved?

Basic Research Question
Tin(4+) phosphate synthesis typically involves controlled precipitation reactions. For example, adding metallic tin to a nitric acid solution containing phosphoric acid forms metastannic acid (H₂SnO₃), which complexes with phosphoric acid to yield an insoluble tin(4+) phosphate compound . To ensure stoichiometric control:

  • Adjust the molar ratio of Sn:PO₄³⁻ during synthesis (e.g., 1:2 for Sn(HPO₄)₂).
  • Monitor pH (optimally 1–3) to prevent hydrolysis of tin(IV) species.
  • Use elemental analysis (EDS) or inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify stoichiometry .

How can researchers characterize the structural and thermal stability of tin(4+) phosphate hydrates?

Basic Research Question
Key characterization methods include:

  • X-ray diffraction (XRD) : Identifies crystalline phases and compares with reference data (e.g., monohydrate vs. anhydrous forms) .
  • Thermogravimetric analysis (TGA) : Quantifies hydration water loss. For Sn(HPO₄)₂·H₂O, a ~5% mass loss at 100–150°C corresponds to monohydrate decomposition .
  • Infrared spectroscopy (FTIR) : Detects PO₄³⁻ symmetric/asymmetric stretching (950–1200 cm⁻¹) and Sn–O bonds (500–700 cm⁻¹) .

What analytical challenges arise when quantifying tin(4+) phosphate in the presence of interfering ions (e.g., Fe³⁺, Al³⁺), and how can they be resolved?

Advanced Research Question
Interference from transition metals during colorimetric or gravimetric analysis can be mitigated by:

  • Selective precipitation : Use ammonium molybdate in nitric acid to precipitate phosphate as (NH₄)₃[PO₄(MoO₃)₁₂], isolating it from Sn⁴⁺ and other cations .
  • Masking agents : Add tartaric acid to chelate Fe³⁺/Al³⁺, preventing co-precipitation.
  • Separation techniques : Ion chromatography or solvent extraction (e.g., using tri-n-butyl phosphate) to isolate PO₄³⁻ prior to tin quantification .

How do contradictory data on tin(4+) phosphate’s catalytic activity in redox reactions arise, and what experimental parameters should be optimized?

Advanced Research Question
Discrepancies often stem from variations in:

  • Surface acidity : Adjust synthesis pH to modulate Brønsted/Lewis acid site ratios.
  • Crystallinity : Amorphous phases (sol-gel synthesis) vs. crystalline phases (hydrothermal synthesis) exhibit different activation energies .
  • Redox conditions : Pre-treat samples with H₂ or O₂ to stabilize Sn⁴⁺/Sn²⁺ states. Validate using X-ray photoelectron spectroscopy (XPS) .

What methodologies are effective for separating phosphoric acid from tin(4+) salts in mixed-metal systems?

Advanced Research Question
Separation strategies include:

  • Metastannic acid complexation : React tin with concentrated HNO₃ and H₃PO₄ to form H₂SnO₃, which binds phosphate and precipitates as a separable complex .
  • Selective dissolution : Use dilute HCl to dissolve Sn(HPO₄)₂ while leaving refractory phosphates (e.g., Ca₃(PO₄)₂) intact.
  • Electrodialysis : Apply a voltage gradient to migrate PO₄³⁻ through an anion-exchange membrane, isolating tin residues .

How can researchers validate the purity of tin(4+) phosphate samples contaminated with organic residues?

Advanced Research Question
Contamination from organic ligands (e.g., citrate, acetate) requires:

  • Acid digestion : Heat samples with HNO₃/H₂SO₄ to oxidize organics, followed by ash testing .
  • FTIR analysis : Absence of C–H stretches (2800–3100 cm⁻¹) confirms purity.
  • Loss on ignition (LOI) : Weight loss >2% at 500°C indicates residual organics .

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